6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)pyridine.
Bromination: The 2-(trifluoromethyl)pyridine is then brominated using bromine in the presence of a suitable solvent such as chloroform.
Cyclization: The brominated product undergoes cyclization to form the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine ring system, which provides additional sites for chemical modification compared to simpler pyridine derivatives.
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
HWRHXEGVIRZEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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